

A Technical Guide to the Mechanism of Action of Procymidone on Fungal Pathogens

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Executive Summary: **Procymidone**, a dicarboximide fungicide, serves as a critical agent in the management of various fungal diseases affecting a wide range of crops. Its primary mechanism of action involves the disruption of the osmotic signal transduction pathway in fungal cells. Specifically, **procymidone** targets a two-component histidine kinase, a key sensor in the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein (MAP) kinase cascade. This interference inhibits the germination of fungal spores and the growth of mycelium. However, the emergence of resistance, primarily through mutations in the target histidine kinase gene or the overexpression of efflux pumps, presents a significant challenge. This document provides a detailed technical overview of **procymidone**'s mode of action, quantitative efficacy data, mechanisms of fungal resistance, and the experimental protocols used to investigate these phenomena.

Introduction to Procymidone

Procymidone, with the chemical name N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic fungicide with both protective and curative properties.[1] It belongs to the dicarboximide class of fungicides (FRAC Group 2) and is effective against a broad spectrum of fungal pathogens, including species of Botrytis, Sclerotinia, and Monilinia.[1][2][3] The fungicide is absorbed by the plant's foliage and translocated to other parts like leaves and flowers, allowing it to combat existing infections and prevent new ones from establishing.[2] Its utility spans various crops, from fruits and vegetables to ornamental plants.[1]

Core Mechanism of Action



The fungicidal activity of **procymidone** is primarily attributed to its ability to interfere with essential signal transduction pathways within the fungal cell.

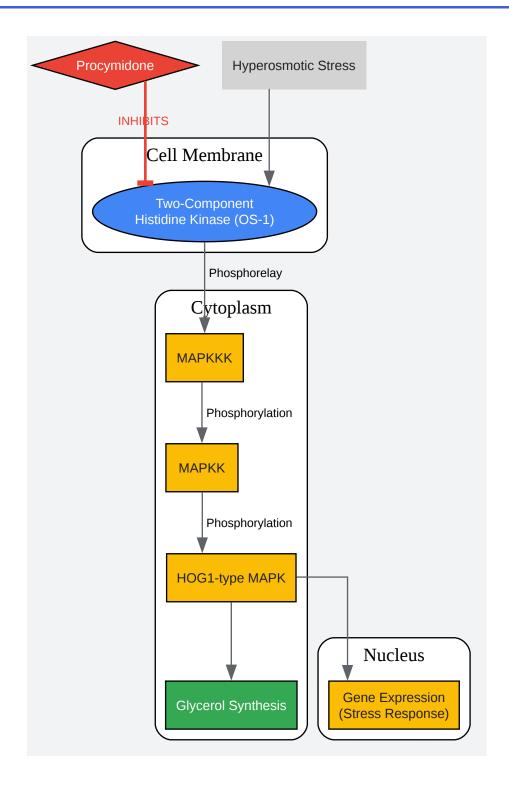
Primary Target: The HOG-MAPK Osmotic Signal Transduction Pathway

The principal target of **procymidone** is the High Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade that allows fungi to respond and adapt to osmotic stress.[4] This pathway is critical for regulating intracellular glycerol levels, which acts as a crucial osmolyte. By disrupting this pathway, **procymidone** compromises the fungus's ability to manage osmotic changes, leading to cell dysfunction.[4][5]

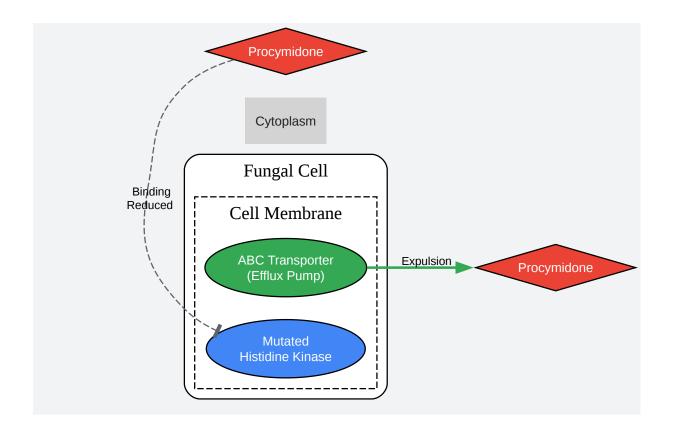
Molecular Interaction with Two-Component Histidine Kinase

Procymidone specifically affects a Group III two-component histidine kinase (HK), often designated as OS-1, BcBos1, or HK1, which functions as an osmosensor at the start of the HOG pathway.[3][5][6][7][8] This histidine kinase is responsible for initiating the phosphorelay signal that activates downstream components of the MAPK cascade.[4][8] **Procymidone**'s interaction with this protein disrupts the signaling process, effectively disabling the fungus's primary defense against osmotic stress.[3] This disruption inhibits crucial cellular processes, leading to the cessation of fungal growth and spore germination.[1]

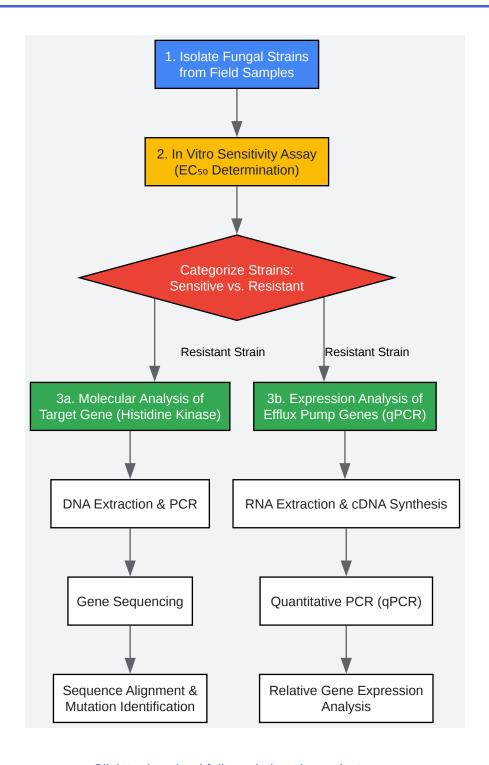












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